
(3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone is a complex organic molecule featuring a combination of isoquinoline and pyrimidine structures. This dual ring system offers a wide array of potential reactivity and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: One approach for synthesizing this compound involves the reaction of 3,4-dihydroisoquinoline with a methanone precursor containing the azetidine and pyrimidine functionalities. The reaction typically occurs in the presence of a base, such as potassium carbonate, under an inert atmosphere.
Industrial Production Methods: Industrially, the synthesis might be scaled up using similar methodologies but optimized for large-scale operations, ensuring high yields and purity. Process development in an industrial setting may include reaction optimization, purification techniques, and stability studies.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation at various positions on the isoquinoline and azetidine rings.
Reduction: Reduction reactions might target the pyrimidine or the carbonyl functionalities within the molecule.
Substitution: Nucleophilic substitution reactions can be performed at specific positions on the pyrimidine ring or the azetidine moiety.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions like amines or alkoxides.
Major Products: The products from these reactions vary depending on the site and type of reaction, but generally include oxidized derivatives, reduced forms, and substituted compounds retaining the core molecular structure.
Scientific Research Applications
Chemistry: In chemistry, the compound serves as a versatile intermediate for the synthesis of more complex molecules.
Biology: It might be explored for its potential as a ligand in biochemical assays or for its interactions with biological macromolecules.
Medicine: The compound could be investigated for pharmaceutical properties, such as enzyme inhibition or receptor binding, that may lead to new therapeutic agents.
Industry: Its applications in industry could range from material science to catalysis, given its rich chemical framework.
Mechanism of Action
The compound's effects often result from its ability to interact with specific molecular targets, such as enzymes or receptors. For example, it may inhibit an enzyme by binding to its active site or modulate a receptor's activity through allosteric interactions. These interactions typically involve the aromatic and heterocyclic portions of the molecule, allowing for specificity and potency in its biological activity.
Comparison with Similar Compounds
Compared to other compounds with isoquinoline or pyrimidine cores, (3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone stands out due to its combined structural elements, providing unique reactivity and application profiles.
Similar Compounds
1-Phenyl-3,4-dihydroisoquinoline
4-Amino-6-phenylpyrimidine
(Pyrimidin-4-yl)azetidin-3-yl methanone derivatives
This detailed article should provide a comprehensive overview of the compound and its significance. Let me know if there's a specific aspect you'd like to dive deeper into!
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-(6-phenylpyrimidin-4-yl)azetidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O/c28-23(26-11-10-17-6-4-5-9-19(17)13-26)20-14-27(15-20)22-12-21(24-16-25-22)18-7-2-1-3-8-18/h1-9,12,16,20H,10-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAGKZVQMCSRMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3CN(C3)C4=NC=NC(=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
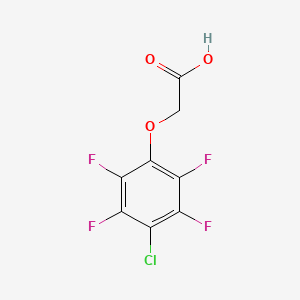
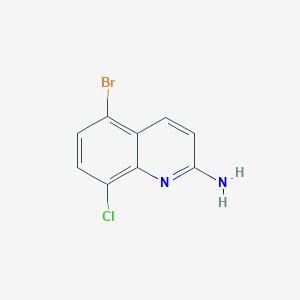
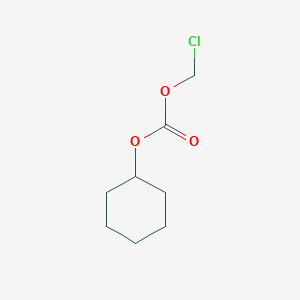
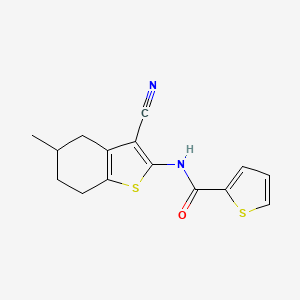
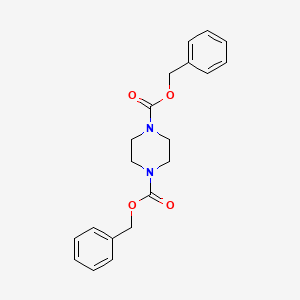
![1-[7-CHLORO-3-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AZEPANE](/img/structure/B2737455.png)
![11-methyl-13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-12-octyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2737457.png)
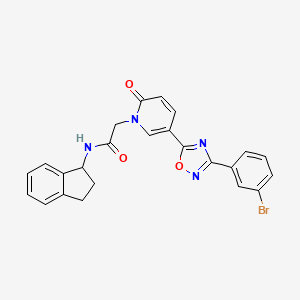
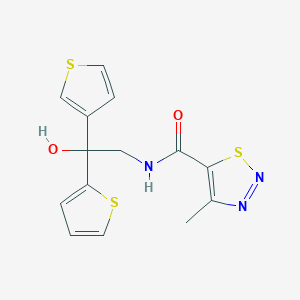
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2737460.png)
![N-(1-cyanocyclopentyl)-2-[2-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B2737465.png)
![7-Oxaspiro[3.5]nonan-2-ol](/img/structure/B2737467.png)
![1,3-dimethyl-5-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-1H-pyrazole](/img/structure/B2737469.png)

